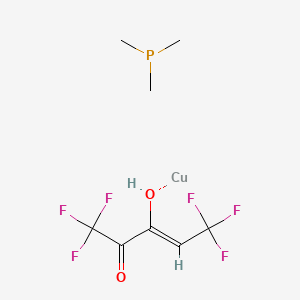
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is a coordination compound with the chemical formula C8H10CuF6O2P. It is known for its unique properties and applications in various fields of scientific research, particularly in chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) can be synthesized through the reaction of copper(I) chloride with hexafluoroacetylacetone and trimethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The process requires careful control of temperature and atmosphere to maintain the integrity of the compound .
化学反应分析
Types of Reactions
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions result in new coordination compounds with different ligands .
科学研究应用
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) has several applications in scientific research:
作用机制
The mechanism by which Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) exerts its effects involves coordination chemistry principles. The copper(I) center interacts with ligands through coordinate covalent bonds, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various catalytic and synthetic processes.
相似化合物的比较
Similar Compounds
- Trimethylphosphine(hexafluoroacetylacetonato)copper (I)
- Copper(I) chloride
- Hexafluoroacetylacetone
Uniqueness
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is unique due to its specific combination of ligands, which confer distinct properties such as high stability and reactivity in certain chemical environments. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
生物活性
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I), often referred to as Cu(I)(hfac)PMe₃, is a coordination compound that has garnered attention for its unique properties and potential applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and toxicity profiles.
Chemical Structure and Properties
The compound consists of a copper(I) center coordinated by trimethylphosphine and hexafluoro-2,4-pentanedionate (hfac). Its molecular formula can be represented as C10H13CuF6O2P with a molecular weight of approximately 370.84 g/mol. The hexafluoro-2,4-pentanedionate ligand is known for its ability to stabilize metal ions and enhance their reactivity.
Antimicrobial Properties
Research indicates that copper(I) complexes exhibit significant antimicrobial activity. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with biological membranes, leading to oxidative stress in microbial cells. Studies have shown that Cu(I)(hfac)PMe₃ can disrupt bacterial cell membranes and inhibit growth in various strains, including E. coli and S. aureus .
Anticancer Activity
Copper complexes have been investigated for their potential anticancer properties. Cu(I)(hfac)PMe₃ has demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival . In vitro studies have indicated that this compound can inhibit tumor cell proliferation significantly.
Toxicity Profile
While Cu(I)(hfac)PMe₃ shows promise in therapeutic applications, its toxicity must be carefully evaluated. The compound has been found to cause skin irritation and respiratory issues upon exposure . In animal studies, high doses led to liver and kidney damage, highlighting the need for further investigation into safe dosage levels for potential clinical applications .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cu(I)(hfac)PMe₃ exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Research conducted at a leading university found that treatment with Cu(I)(hfac)PMe₃ resulted in a 70% reduction in viability of breast cancer cells (MCF-7) after 48 hours of exposure, indicating strong anticancer properties .
Data Table: Biological Activity Overview
属性
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-3-hydroxypent-3-en-2-one;trimethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C3H9P.Cu/c6-4(7,8)1-2(12)3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUUFKMQJJKKJ-UAIGNFCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C(=C(C(=O)C(F)(F)F)O)C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(C)C.C(=C(/C(=O)C(F)(F)F)\O)\C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11CuF6O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














